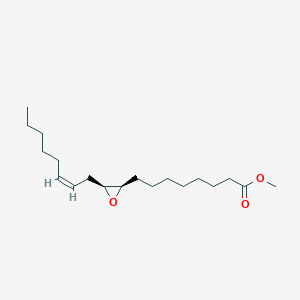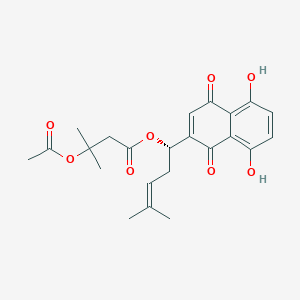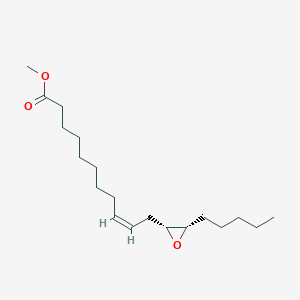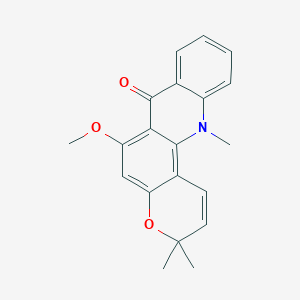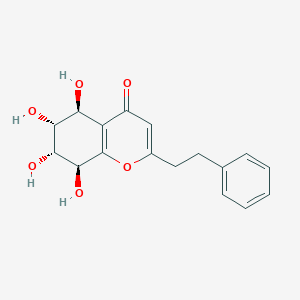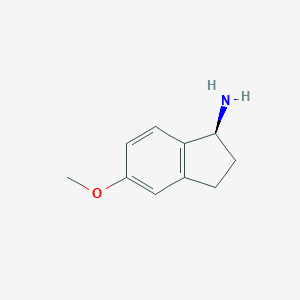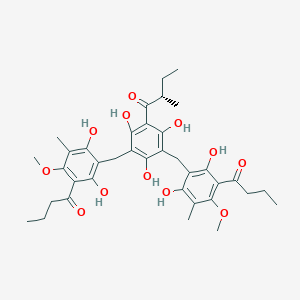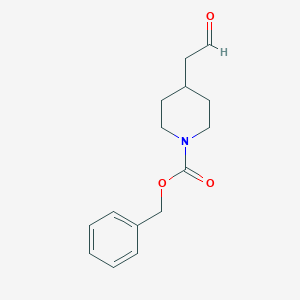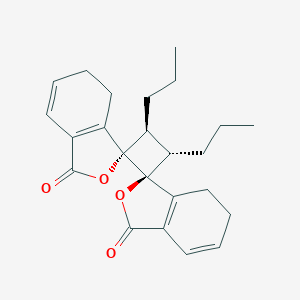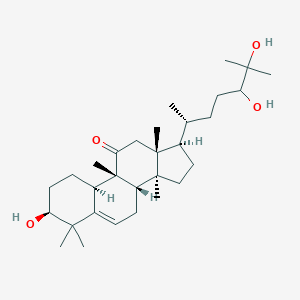
Bryodulcosigenin
Vue d'ensemble
Description
Bryodulcosigenin is a cucurbitane-type triterpenoid . It has been isolated from the roots of Bryonia dioca and possesses marked anti-inflammatory effects . It is also known by its chemical name, (1S,4R,9β)-1,24,25-Trihydroxy-9,10,14-trimethyl-4,9-cyclo-9,10-secocholest-5-en-11-one .
Molecular Structure Analysis
Bryodulcosigenin has a molecular formula of C30H50O4 . Its average mass is 474.716 Da and its monoisotopic mass is 474.370911 Da .
Physical And Chemical Properties Analysis
Bryodulcosigenin has a density of 1.1±0.1 g/cm3, a boiling point of 594.9±50.0 °C at 760 mmHg, and a flash point of 327.6±26.6 °C . It has 4 H bond acceptors, 3 H bond donors, and 5 freely rotating bonds .
Applications De Recherche Scientifique
Anti-Inflammatory Effects
BDG, a cucurbitane-type triterpenoid, has been isolated from the roots of Bryonia dioca and possesses marked anti-inflammatory effects . It has been used in studies to explore its beneficial effect against intestinal disorders .
Treatment of Ulcerative Colitis
BDG has shown potential in treating ulcerative colitis (UC). In a study, oral administration of BDG significantly improved colon length, disease activity index, and alleviated colonic histopathological damage in mice induced with dextran sulfate sodium (DSS)-induced colitis . It was found to inhibit the apoptosis of intestinal epithelial cells and suppress the activation of the NLRP3 inflammasome, which resulted in the restoration of the intestinal barrier .
Prevention of Lung Injury
BDG has shown potential in preventing lung injury. In the same study mentioned above, BDG significantly prevented the symptoms of respiratory disorders and repressed alveolar inflammation by regulating DSS-induced chronic colitis in mice .
Treatment of Pulmonary Fibrosis
BDG has been studied for its potential benefits in treating pulmonary fibrosis (PF). In a study, it was found that BDG could ameliorate TGF-β1-stimulated mouse alveolar epithelial MLE-12 cells and bleomycin (BLM)-induced PF mice . It was found to inhibit epithelial-mesenchymal transition (EMT) and oxidative stress .
Anti-Fibrotic Effects
BDG has shown anti-fibrotic effects. In the same study mentioned above, it was found that AMPK activation modulated by BDG not only ameliorated TGF-β1/Smad2/3 signaling pathways but also partially mediated the suppression effects on EMT and oxidative stress, thus mediating the anti-fibrotic effects .
Treatment of Osteoporosis
BDG has shown potential in treating osteoporosis. In a study, it was found that BDG significantly suppressed the body weight and enhanced the uterine weight and significantly increased the bone mineral density in whole femur, caput femoris, distal femur and proximal femur .
Mécanisme D'action
Target of Action
Bryodulcosigenin (BDG) is a cucurbitane-type triterpene that has been isolated from the roots of Bryonia dioca . It primarily targets intestinal epithelial cells and alveolar epithelial cells . These cells play a crucial role in maintaining the integrity of the intestinal and alveolar barriers, respectively .
Mode of Action
BDG interacts with its targets by inhibiting the degradation of tight junction proteins (occludin and ZO-1) and suppressing the elevated apoptosis seen in intestinal epithelial cells . It also attenuates damage in alveolar epithelial cells co-cultured with intestinal epithelial cells under inflammatory conditions .
Biochemical Pathways
BDG affects several biochemical pathways. It inhibits the activation of the NLRP3 inflammasome , a multiprotein complex responsible for the activation of inflammatory responses . BDG also modulates the TGF-β1/Smad2/3 signaling pathways , which are involved in the regulation of cell growth and differentiation .
Pharmacokinetics
It’s known that bdg is administered orally at a dose of 10 mg/kg/day
Result of Action
BDG has marked anti-inflammatory effects . It significantly improves colon length, disease activity index, and alleviates colonic histopathological damage in dextran sulfate sodium (DSS)-induced colitis mice . BDG also prevents the symptoms of respiratory disorders and represses alveolar inflammation .
Action Environment
The action of BDG is influenced by the inflammatory conditions under which the cells are cultured . In the presence of inflammation, BDG exhibits protective effects against tissue damage . .
Propriétés
IUPAC Name |
(3S,8S,9R,10R,13R,14S,17R)-17-[(2R)-5,6-dihydroxy-6-methylheptan-2-yl]-3-hydroxy-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O4/c1-18(9-13-24(32)27(4,5)34)19-15-16-28(6)22-12-10-20-21(11-14-23(31)26(20,2)3)30(22,8)25(33)17-29(19,28)7/h10,18-19,21-24,31-32,34H,9,11-17H2,1-8H3/t18-,19-,21-,22+,23+,24?,28+,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMQKXQOBKDVHF-ZGUWQJCPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C(C)(C)O)O)C1CCC2(C1(CC(=O)C3(C2CC=C4C3CCC(C4(C)C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(C(C)(C)O)O)[C@H]1CC[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3CC[C@@H](C4(C)C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10331635 | |
| Record name | Bryodulcosigenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10331635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,8S,9R,10R,13R,14S,17R)-17-[(2R)-5,6-dihydroxy-6-methylheptan-2-yl]-3-hydroxy-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one | |
CAS RN |
4965-97-3 | |
| Record name | Bryodulcosigenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10331635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



